molecular formula C20H30O2 B1681136 Stenbolone CAS No. 5197-58-0

Stenbolone

Cat. No. B1681136
CAS RN: 5197-58-0
M. Wt: 302.5 g/mol
InChI Key: GYBGISLVORKLBN-YNZDMMAESA-N
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Description

Stenbolone is an anabolic–androgenic steroid (AAS) of the dihydrotestosterone (DHT) group which was never marketed . A C17β ester prodrug of stenbolone, stenbolone acetate, is used as an AAS for depot intramuscular injection under the brand names Anatrofin and Stenobolone .


Molecular Structure Analysis

Stenbolone, also known as 2-methyl-δ1-4,5α-dihydrotestosterone (2-methyl-δ1-DHT) or as 2-methyl-5α-androst-1-en-17β-ol-3-one, is a synthetic androstane steroid and a derivative of DHT . It is closely related structurally to drostanolone (2-methyl-DHT), 1-testosterone (δ 1 -DHT), and methylstenbolone (17α-methylstenbolone) . The molecular formula of Stenbolone is C20H30O2 .

Scientific Research Applications

Ecological Impact on Aquatic Life

Stenbolone and its metabolites, especially 17β-trenbolone, have been studied for their impact on aquatic life. Trenbolone acetate, a related compound, is commonly used as a growth promoter in beef cattle. Studies have shown that 17β-trenbolone, a metabolite of trenbolone acetate, can significantly affect the reproductive endocrinology of fish. In a study, it was observed that 17β-trenbolone reduced fecundity in fish and significantly altered reproductive physiology by acting as a potent androgen and reproductive toxicant. It's worth noting that the stability of 17β-trenbolone in animal waste raises concerns about its potential ecological risk due to the possibility of exposure to aquatic animals via direct discharge or runoff (Ankley et al., 2003).

Environmental Persistence and Degradation

The degradation and persistence of synthetic androgens like 17β-trenbolone acetate in agricultural soils have been a subject of research. One study focused on the degradation rates of trenbolone isomers and their primary metabolite trendione in different soil types. It was found that both isomers degraded to trendione in a manner similar, with half-lives on the order of a few hours to 0.5 days at applied concentrations of ≤1 mg/kg. The study suggests the potential for these compounds to persist in the environment once applied to agricultural land, indicating a need for further research to understand their long-term ecological impacts (Khan, Lee, & Sassman, 2008).

Effects on Bone Development in Mammals

The influence of trenbolone on bone development has also been explored. A study examining the effects of trenbolone supplementation in running rats found that it could lead to early epiphyseal closure in the femur and humerus bones, ceasing their length increase. This study highlights the potential impact of trenbolone on the skeletal development in mammals and underscores the importance of understanding the broader biological effects of this compound (Sari & Lök, 2019).

Safety And Hazards

Stenbolone is advised to be used only for R&D and not for medicinal or household use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h11,13-16,18,22H,4-10H2,1-3H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBGISLVORKLBN-YNZDMMAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199935
Record name Stenbolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stenbolone

CAS RN

5197-58-0
Record name Stenbolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5197-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stenbolone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stenbolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65890
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stenbolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Stenbolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STENBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6FKA848S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
R Masse, D Goudreault - The Journal of Steroid Biochemistry and …, 1992 - Elsevier
New metabolites of mesterolone, methenolone and stenbolone bearing a C 18 hydroxyl group were isolated from the steroid glucuronide fraction of urine specimens collected after …
Number of citations: 35 www.sciencedirect.com
D Goudreault, R Massé - The Journal of Steroid Biochemistry and …, 1991 - Elsevier
… circulation of stenbolone, although the retention of stenbolone acetate and/or stenbolone in … extent, to those punctual increases of stenbolone urinary levels. A similar excretion profile …
Number of citations: 21 www.sciencedirect.com
MOK Singh - 2017 - nopr.niscpr.res.in
8. Andre Agassi is an American retired professional tennis player and has been called the greatest service returner in the history of the game. He is an eight time Grand Slam champion …
Number of citations: 0 nopr.niscpr.res.in
BI Conde - Ginecologia y Obstetricia de Mexico, 1969 - europepmc.org
[Effects of a new anabolic (stenbolone acetate) on the physiology of the normal ovary]. - Abstract - Europe PMC … [Effects of a new anabolic (stenbolone acetate) on the physiology …
Number of citations: 2 europepmc.org
HY Nola, ENM Ho, DKK Leung, TSM Wan - Journal of pharmaceutical and …, 2005 - Elsevier
… The authors would like to thank Roche Palo Alto LLC for providing the stenbolone standard and the veterinary surgeons of The Hong Kong Jockey Club for their assistance in …
Number of citations: 92 www.sciencedirect.com
C Ayotte, P Räss, A Sylvestre - wada-ama.org
We have synthesized and characterized two designer steroids, 17α-methylmethenolone and 17αmethylstenbolone; the latter is proposed on the internet and two groups have reported …
Number of citations: 0 www.wada-ama.org
CD Magee, S Witte, RM Kwok, PA Deuster - Military medicine, 2016 - academic.oup.com
Background: Supplement adulteration with anabolic–androgenic steroids (AAS) has been reported and AAS-associated drug-induced liver injury is clinically variable. Objectives: We …
Number of citations: 14 academic.oup.com
G de Albuquerque Cavalcanti, FD Leal, BC Garrido… - Steroids, 2013 - Elsevier
… As known, stenbolone has a double bond at carbon 1 and a methyl substituent at carbon 2. This … metabolites were investigated as well as already described stenbolone metabolites. …
Number of citations: 45 www.sciencedirect.com
CD Rahnema, LE Crosnoe, ED Kim - Andrology, 2015 - Wiley Online Library
Colloquially referred to by various misleading monikers (‘pro‐hormones’, ‘natural steroids’, ‘testosterone boosters’, etc.) designer anabolic steroids have been popular now for over a …
Number of citations: 114 onlinelibrary.wiley.com
MS Bahrke, CE Yesalis - Current opinion in pharmacology, 2004 - Elsevier
Anabolic androgenic steroids are synthetic derivatives of testosterone, which is the primary male sex hormone. Anabolic androgenic steroids are used to enhance athletic performance …
Number of citations: 367 www.sciencedirect.com

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